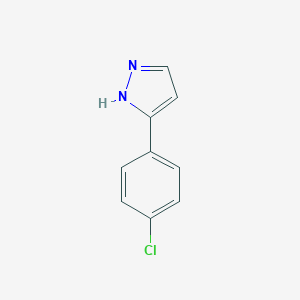![molecular formula C22H31NO B461553 N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine](/img/structure/B461553.png)
N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is an organic compound with the molecular formula C22H31NO. This compound is known for its complex structure, which includes an isopropyl group, a methylphenyl group, and a phenylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine typically involves multiple steps. One common method includes the reaction of 2-methylphenylmagnesium bromide with benzophenone to form a tertiary alcohol. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylphenethylamine: Shares a similar phenethylamine structure but lacks the isopropyl and methoxy groups.
N-methylphenethylamine: Similar structure but with a methyl group instead of the isopropyl group.
Uniqueness
N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C22H31NO |
|---|---|
Peso molecular |
325.5g/mol |
Nombre IUPAC |
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C22H31NO/c1-17(2)23(18(3)4)15-16-24-22(20-12-7-6-8-13-20)21-14-10-9-11-19(21)5/h6-14,17-18,22H,15-16H2,1-5H3 |
Clave InChI |
JPURAYRMIBQZRY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C(C)C)C(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid](/img/structure/B461472.png)
![2-amino-4-[4-(cyclopentyloxy)phenyl]-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B461473.png)
![2-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B461474.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461475.png)
![3-amino-6-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461477.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461479.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B461480.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B461481.png)
![3-amino-6-cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461483.png)
![14-Ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B461484.png)
![N-[(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine](/img/structure/B461488.png)
![{[(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}acetic acid](/img/structure/B461491.png)

![1-[Bis(2,6-dimethylphenyl)methoxy]-3-chloro-2-propanol](/img/structure/B461493.png)
